molecular formula C10H13N B3068571 (R)-2-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 63430-95-5

(R)-2-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3068571
CAS RN: 63430-95-5
M. Wt: 147.22 g/mol
InChI Key: JZICUKPOZUKZLL-MRVPVSSYSA-N
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Patent
US09108986B2

Procedure details

To 10 ml of methylene chloride, 55.6 mg of a pentamethylcyclopentadienyl iridium(III) chloride dimer ([Cp*IrCl2]2), 16.7 mg of (R)-prolinamide and 15.6 mg of triethylamine were added, and the mixture was stirred under argon atmosphere at room temperature for about 30 minutes to give a catalyst-containing mixture. In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and a 1/10 amount of the catalyst-containing mixture (equivalent to 0.1 mol % as an iridium chloride dimer) was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature for 2 days to give 2-methyl-1,2,3,4-tetrahydroquinoline (degree of conversion: 67.4%). The R-enantiomer was in excess and the optical purity was 85.4% ee.
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 mg
Type
reactant
Reaction Step One
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
pentamethylcyclopentadienyl iridium(III) chloride
Quantity
55.6 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1CCC[C@@H]1C(N)=O.C(N(CC)CC)C.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=1.C(O)=O.C(N(CC)CC)C>C(Cl)Cl.C[Ir-4](Cl)(C)(C)(C)(C)C1C=CC=C1.[Ir](Cl)(Cl)Cl>[CH3:16][CH:17]1[CH2:26][CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[NH:18]1 |f:3.4|

Inputs

Step One
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16.7 mg
Type
reactant
Smiles
N1[C@@H](C(=O)N)CCC1
Name
Quantity
15.6 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
pentamethylcyclopentadienyl iridium(III) chloride
Quantity
55.6 mg
Type
catalyst
Smiles
C[Ir-4](C1C=CC=C1)(C)(C)(C)(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O.C(C)N(CC)CC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ir](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under argon atmosphere at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a catalyst-containing mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −10° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1NC2=CC=CC=C2CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09108986B2

Procedure details

To 10 ml of methylene chloride, 55.6 mg of a pentamethylcyclopentadienyl iridium(III) chloride dimer ([Cp*IrCl2]2), 16.7 mg of (R)-prolinamide and 15.6 mg of triethylamine were added, and the mixture was stirred under argon atmosphere at room temperature for about 30 minutes to give a catalyst-containing mixture. In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and a 1/10 amount of the catalyst-containing mixture (equivalent to 0.1 mol % as an iridium chloride dimer) was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature for 2 days to give 2-methyl-1,2,3,4-tetrahydroquinoline (degree of conversion: 67.4%). The R-enantiomer was in excess and the optical purity was 85.4% ee.
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 mg
Type
reactant
Reaction Step One
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
pentamethylcyclopentadienyl iridium(III) chloride
Quantity
55.6 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1CCC[C@@H]1C(N)=O.C(N(CC)CC)C.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=1.C(O)=O.C(N(CC)CC)C>C(Cl)Cl.C[Ir-4](Cl)(C)(C)(C)(C)C1C=CC=C1.[Ir](Cl)(Cl)Cl>[CH3:16][CH:17]1[CH2:26][CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[NH:18]1 |f:3.4|

Inputs

Step One
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16.7 mg
Type
reactant
Smiles
N1[C@@H](C(=O)N)CCC1
Name
Quantity
15.6 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
pentamethylcyclopentadienyl iridium(III) chloride
Quantity
55.6 mg
Type
catalyst
Smiles
C[Ir-4](C1C=CC=C1)(C)(C)(C)(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O.C(C)N(CC)CC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ir](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under argon atmosphere at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a catalyst-containing mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −10° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1NC2=CC=CC=C2CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.